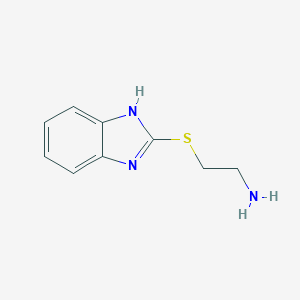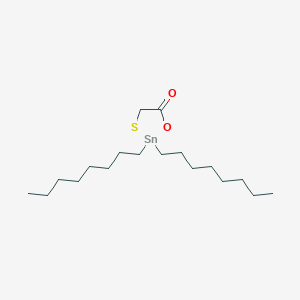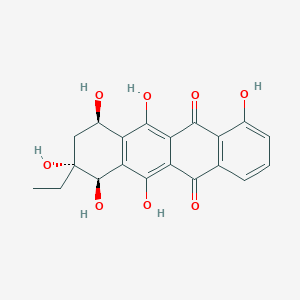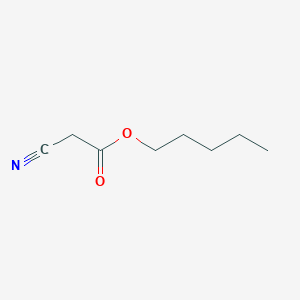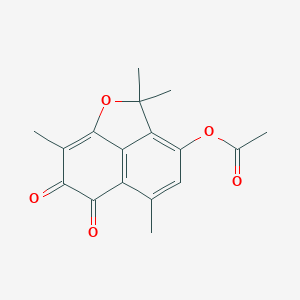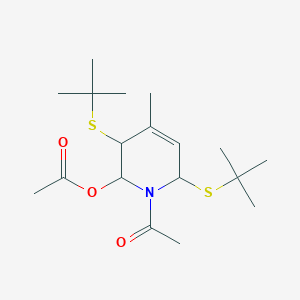
2-Acetoxy-1-acetyl-3,6-di(tert-butylthio)-4-methyl-1,2,3,6-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetoxy-1-acetyl-3,6-di(tert-butylthio)-4-methyl-1,2,3,6-tetrahydropyridine (or TBOA) is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of glutamate transporters, which are responsible for the removal of the neurotransmitter glutamate from the synaptic cleft.
Mécanisme D'action
TBOA inhibits glutamate transporters by binding to their substrate-binding site. This leads to a decrease in the uptake of glutamate from the synaptic cleft, resulting in an increase in extracellular glutamate levels. The increase in extracellular glutamate levels can lead to neuronal excitotoxicity, which is believed to be a contributing factor in several neurological disorders.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of TBOA have been extensively studied in vitro and in vivo. In vitro studies have shown that TBOA increases extracellular glutamate levels and induces neuronal excitotoxicity. In vivo studies have shown that TBOA can induce seizures and cause neuronal damage in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TBOA in lab experiments is its potency as a glutamate transporter inhibitor. This allows for the investigation of the role of glutamate transporters in neurological disorders and the pharmacology of glutamate transporters as therapeutic targets. However, the use of TBOA in lab experiments is limited by its potential toxicity and the need for careful dosing to avoid neuronal damage.
Orientations Futures
There are several future directions for the use of TBOA in scientific research. One direction is the investigation of the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the development of more potent and selective glutamate transporter inhibitors for use as therapeutic agents. Additionally, the use of TBOA in combination with other drugs or therapies may provide new insights into the treatment of neurological disorders.
Méthodes De Synthèse
TBOA can be synthesized through a multi-step process that involves the reaction of tert-butylthiol with 4-methyl-2-pyridone, followed by acetylation and acylation. The final product is obtained through purification by column chromatography. The synthesis method of TBOA has been described in detail in several scientific publications.
Applications De Recherche Scientifique
TBOA has been extensively used in scientific research to investigate the role of glutamate transporters in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has also been used to study the pharmacology of glutamate transporters and their potential as therapeutic targets. TBOA has been shown to be a potent inhibitor of glutamate transporters, leading to an increase in extracellular glutamate levels and neuronal excitotoxicity.
Propriétés
Numéro CAS |
18794-22-4 |
|---|---|
Nom du produit |
2-Acetoxy-1-acetyl-3,6-di(tert-butylthio)-4-methyl-1,2,3,6-tetrahydropyridine |
Formule moléculaire |
C18H31NO3S2 |
Poids moléculaire |
373.6 g/mol |
Nom IUPAC |
[1-acetyl-3,6-bis(tert-butylsulfanyl)-4-methyl-3,6-dihydro-2H-pyridin-2-yl] acetate |
InChI |
InChI=1S/C18H31NO3S2/c1-11-10-14(23-17(4,5)6)19(12(2)20)16(22-13(3)21)15(11)24-18(7,8)9/h10,14-16H,1-9H3 |
Clé InChI |
ZIBQZACYDHZNNM-UHFFFAOYSA-N |
SMILES |
CC1=CC(N(C(C1SC(C)(C)C)OC(=O)C)C(=O)C)SC(C)(C)C |
SMILES canonique |
CC1=CC(N(C(C1SC(C)(C)C)OC(=O)C)C(=O)C)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[B]thiophene-6-OL](/img/structure/B96629.png)
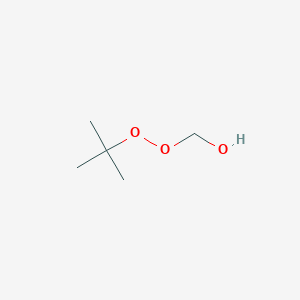
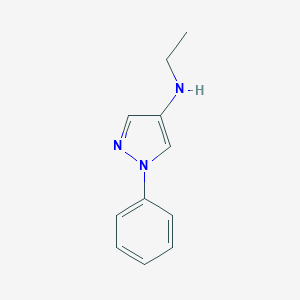
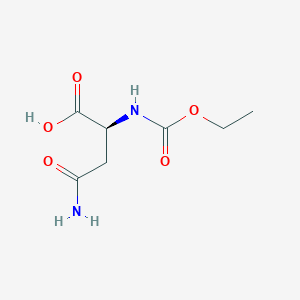
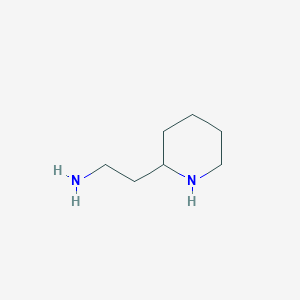
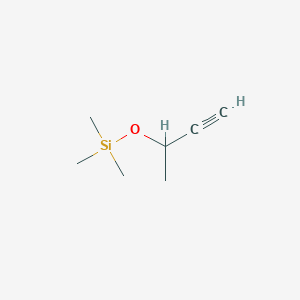
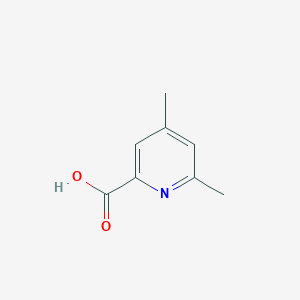
![3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one](/img/structure/B96642.png)

